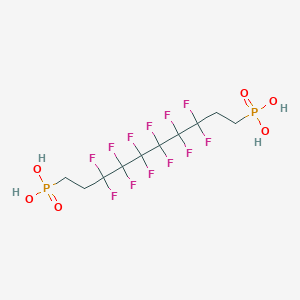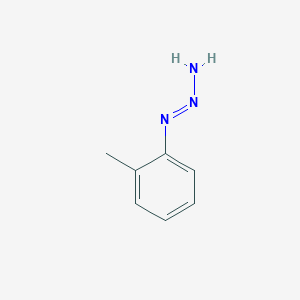
CID 71353413
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 71353413” is a chemical entity registered in the PubChem database It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 71353413” involves specific chemical reactions and conditions. The detailed synthetic route includes the use of various reagents and catalysts under controlled temperature and pressure conditions. The exact synthetic pathway can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The industrial process may involve continuous flow reactors and automated systems to maintain consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 71353413” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: The common reagents used in the reactions of compound “this compound” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from the reactions of compound “this compound” depend on the specific reaction pathway. These products can include derivatives with enhanced chemical stability, biological activity, or other desirable properties.
Scientific Research Applications
Compound “CID 71353413” has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of compound “CID 71353413” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The detailed molecular interactions and pathways are subjects of ongoing research to fully understand the compound’s effects.
Comparison with Similar Compounds
Similar Compounds: Compound “CID 71353413” can be compared with other similar compounds based on its chemical structure and properties. Some of the similar compounds include those with analogous functional groups or structural motifs.
Uniqueness: The uniqueness of compound “this compound” lies in its specific chemical structure, which imparts distinct properties and potential applications. Its reactivity, stability, and biological activity may differ from other similar compounds, making it a valuable subject of study.
Properties
CAS No. |
177715-14-9 |
|---|---|
Molecular Formula |
CuInS |
Molecular Weight |
210.43 g/mol |
InChI |
InChI=1S/Cu.In.S |
InChI Key |
LCUOIYYHNRBAFS-UHFFFAOYSA-N |
Canonical SMILES |
S=[In].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


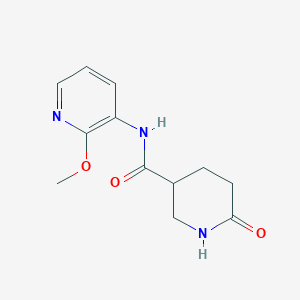
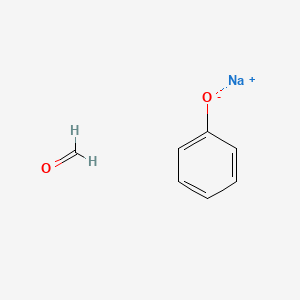
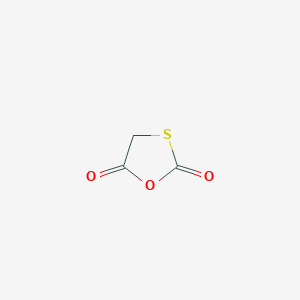
![1-[5-(3-Azidopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B14132130.png)
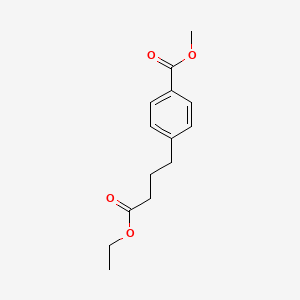

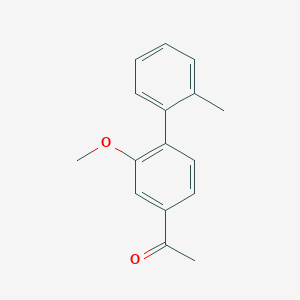
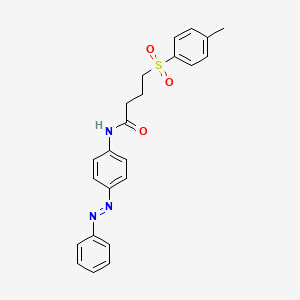
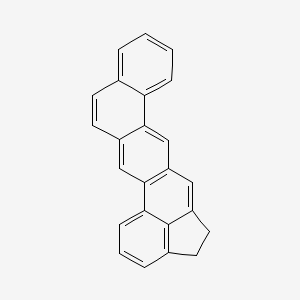
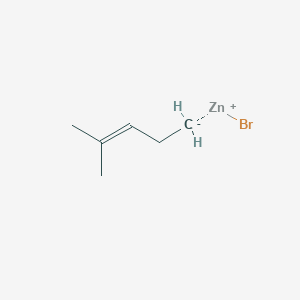
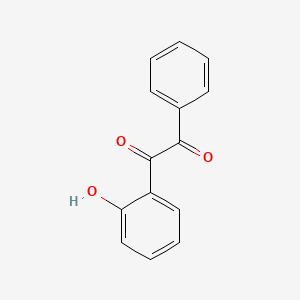
![3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol](/img/structure/B14132167.png)
